MOCAc-PLGL(Dpa)AR
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Overview
Description
Preparation Methods
The synthesis of MOCAc-PLGL(Dpa)AR involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the compound is cleaved from the resin and deprotected to yield the final product .
Chemical Reactions Analysis
MOCAc-PLGL(Dpa)AR primarily undergoes hydrolysis reactions catalyzed by matrix metalloproteinases. The peptide bond between glycine and leucine residues is cleaved, resulting in the formation of smaller peptide fragments . Common reagents used in these reactions include buffer solutions with specific pH values and metal ions such as calcium and zinc, which are essential for the activity of matrix metalloproteinases . The major products formed from these reactions are the cleaved peptide fragments, which can be analyzed using fluorescence spectroscopy due to the fluorescent properties of the compound .
Scientific Research Applications
MOCAc-PLGL(Dpa)AR is extensively used in scientific research for studying the activity of matrix metalloproteinases, which play crucial roles in various biological processes, including tissue remodeling, inflammation, and cancer metastasis . In chemistry, it serves as a substrate for enzyme assays to measure the activity of matrix metalloproteinases . In biology and medicine, it is used to investigate the role of these enzymes in disease progression and to screen potential inhibitors for therapeutic purposes . Additionally, the compound is employed in industrial applications for the development of diagnostic assays and drug discovery .
Mechanism of Action
The mechanism of action of MOCAc-PLGL(Dpa)AR involves its cleavage by matrix metalloproteinases at the peptide bond between glycine and leucine residues . This cleavage results in the release of a fluorescent fragment, which can be detected and quantified using fluorescence spectroscopy . The molecular targets of this compound are matrix metalloproteinase-2 and matrix metalloproteinase-7, which are involved in the degradation of extracellular matrix components . The pathways involved include the activation of these enzymes and the subsequent cleavage of the substrate .
Comparison with Similar Compounds
MOCAc-PLGL(Dpa)AR is unique due to its specific cleavage site and fluorescent properties, making it a valuable tool for studying matrix metalloproteinase activity . Similar compounds include other fluorescent substrates for matrix metalloproteinases, such as (7-methoxycoumarin-4-yl)acetyl-L-Pro-L-Leu-Gly-L-Leu-[N3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl]-L-Ala-L-Arg-NH2 . These compounds share similar structures and functions but may differ in their specific cleavage sites and fluorescence characteristics .
Biological Activity
MOCAc-PLGL(Dpa)AR, also known as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, is a fluorogenic substrate specifically designed for the study of matrix metalloproteinases (MMPs), particularly MMP-2, MMP-7, and MMP-9. This compound has gained attention due to its potential applications in cancer research and other pathological conditions where MMPs play a critical role.
Chemical Structure and Properties
The compound features several key components:
- MCA Group : The 7-methoxycoumarin-4-acetyl (MCA) moiety serves as a fluorescent marker.
- Dpa Group : The N3-Dnp-t_-2,3-diaminopropionic acid (Dpa) is strategically placed at the P2' position to enhance the substrate's specificity and sensitivity towards MMPs.
The fluorescence emission characteristics of this compound allow for real-time monitoring of enzymatic activity, making it a valuable tool for biochemical assays.
This compound functions as a substrate for multiple MMPs, which are zinc-dependent endopeptidases involved in extracellular matrix (ECM) remodeling. These enzymes are implicated in various biological processes, including tissue repair, angiogenesis, and tumor metastasis. The cleavage of this compound by MMPs results in a measurable increase in fluorescence, allowing researchers to quantify enzymatic activity.
Inhibition Studies
Research indicates that this compound can be utilized to assess the inhibitory effects of various compounds on MMP activity. For instance, studies show that certain inhibitors can significantly reduce the cleavage of this substrate by MMP-2 and MMP-9, highlighting its potential in therapeutic applications targeting cancer metastasis and other diseases associated with abnormal MMP activity .
Case Studies and Research Findings
Several studies have utilized this compound to explore its biological activity:
- Inhibition of Tumor Invasion : A study demonstrated that compounds inhibiting MMP-2 and -9 effectively reduced the invasive potential of human fibrosarcoma cells (HT1080). The use of this compound allowed for precise measurement of MMP activity in these assays .
- Fluorogenic Assay Development : Researchers have developed continuous assays using this compound to monitor total MMP activity in crude preparations. This advancement facilitates the assessment of enzyme kinetics and substrate specificity under various experimental conditions .
- Toxicity Studies : Toxicological assessments involving repeated dosing of related compounds in animal models have been performed to evaluate safety profiles. These studies provide insights into the pharmacokinetics and potential side effects associated with MMP inhibitors .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Properties
Molecular Formula |
C49H68N14O15 |
---|---|
Molecular Weight |
1093.1 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H68N14O15/c1-25(2)17-34(59-48(72)37-10-8-16-61(37)41(65)19-28-20-42(66)78-39-22-30(77-6)12-13-31(28)39)45(69)55-24-40(64)57-35(18-26(3)4)46(70)60-36(23-54-32-14-11-29(62(73)74)21-38(32)63(75)76)47(71)56-27(5)44(68)58-33(43(50)67)9-7-15-53-49(51)52/h11-14,20-22,25-27,33-37,54H,7-10,15-19,23-24H2,1-6H3,(H2,50,67)(H,55,69)(H,56,71)(H,57,64)(H,58,68)(H,59,72)(H,60,70)(H4,51,52,53)/t27-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
RQASLOJQHHELIQ-QJSKOQLASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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